molecular formula C17H16ClN3O2S B7546403 (6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No. B7546403
M. Wt: 361.8 g/mol
InChI Key: FMMQICVCMUHUJJ-UHFFFAOYSA-N
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Description

(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is a chemical compound with potential applications in scientific research. This compound is also known as TAK-063 and is a novel non-benzodiazepine anxiolytic drug. The purpose of

Mechanism of Action

The exact mechanism of action of (6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the target of many anxiolytic drugs. By enhancing the activity of this receptor, this compound may reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to reduce anxiety-like behavior without causing sedation or motor impairment. This compound also appears to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of (6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is its potential as a non-benzodiazepine anxiolytic drug. This compound may offer a safer and more effective alternative to benzodiazepines, which can cause sedation and dependence. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on (6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Additionally, researchers may investigate the use of this compound in combination with other anxiolytic drugs to enhance their effects. Finally, future studies may explore the potential of this compound in the treatment of other psychiatric disorders, such as depression or post-traumatic stress disorder.
In conclusion, this compound is a promising compound with potential applications in scientific research. While there is still much to learn about its mechanism of action and potential uses, this compound may offer a safer and more effective alternative to benzodiazepines for the treatment of anxiety disorders. Future research may shed light on the full potential of this compound and its derivatives in the field of neuroscience.

Synthesis Methods

The synthesis of (6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the reaction of 6-chloro-3-(hydroxymethyl)-2H-chromen-2-one with 4-(1,3-thiazol-2-yl)piperazine in the presence of a base. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it an attractive alternative to benzodiazepines.

properties

IUPAC Name

(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c18-14-1-2-15-12(10-14)9-13(11-23-15)16(22)20-4-6-21(7-5-20)17-19-3-8-24-17/h1-3,8-10H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMQICVCMUHUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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